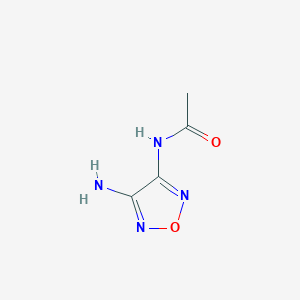

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZQUWHSBVLLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NON=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878734 | |

| Record name | Furazanamine, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140706-47-4 | |

| Record name | Furazanamine, 4-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to a Heterocyclic Compound with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. The oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This technical guide provides a comprehensive summary of the known chemical properties of this compound and outlines general experimental approaches for its synthesis and characterization based on related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to equip researchers with a foundational understanding for future investigation.

Chemical Properties

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Amerigo Scientific[5] |

| CAS Number | 140706-47-4 | Amerigo Scientific[5] |

| Molecular Formula | C₄H₆N₄O₂ | Amerigo Scientific[5] |

| Molecular Weight | 142.12 g/mol | Amerigo Scientific[5] |

| Canonical SMILES | CC(=O)NC1=NON=C1N | Amerigo Scientific[5] |

| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | - |

Synthesis and Characterization: A General Approach

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a plausible synthetic route can be inferred from the chemistry of its parent amine, 3,4-diamino-1,2,5-oxadiazole, and standard acylation reactions.

Proposed Synthetic Pathway

The synthesis would likely involve the selective acylation of one of the amino groups of 3,4-diamino-1,2,5-oxadiazole.

References

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide CAS number 140706-47-4

An In-depth Technical Guide on N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its Analogs for Researchers and Drug Development Professionals

Abstract

This compound, CAS number 140706-47-4, is a heterocyclic compound belonging to the aminofurazan class of molecules. While specific detailed research on this particular compound is limited in publicly accessible literature, the broader family of 1,2,5-oxadiazole derivatives has garnered significant interest in medicinal chemistry. This guide provides a comprehensive overview of the known properties of this compound, and extrapolates from closely related analogs to discuss potential synthesis routes, biological activities, and experimental considerations. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of this chemical scaffold.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Reference |

| CAS Number | 140706-47-4 | [1][2] |

| Molecular Formula | C₄H₆N₄O₂ | [1][3] |

| Molecular Weight | 142.12 g/mol | [1][3] |

| Canonical SMILES | CC(=O)NC1=NON=C1N | [1] |

| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [3] |

| Appearance | Solid | [3] |

| Hazard Information | GHS07 (Warning), H319 (Causes serious eye irritation) | [3] |

Synthesis Strategies for the Aminofurazan Core

Caption: Generalized synthetic workflow for this compound.

Biological Activities and Therapeutic Potential of Oxadiazole Analogs

The oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While data on this compound is sparse, its structural motifs—an amino group and an acetamide group on a 1,2,5-oxadiazole ring—suggest potential for various biological interactions.[2] Compounds with similar structures have been investigated for several therapeutic applications.

| Biological Activity | Description |

| Anticancer | Many 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including lung and glioma cell lines.[5] Some have been shown to induce apoptosis and inhibit matrix metalloproteinases.[5] |

| Antimicrobial | Various substituted 1,3,4-oxadiazoles have shown promising activity against a range of bacteria and fungi.[6] The oxadiazole ring is a common feature in many antimicrobial agents. |

| Anti-inflammatory | Certain 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory properties, comparable to standard drugs like Indomethacin in some studies.[7] |

| Antiviral | The 1,3,4-oxadiazole moiety is present in the FDA-approved HIV integrase inhibitor Raltegravir, highlighting the potential of this scaffold in antiviral drug design.[7] |

| Antiplasmodial | Acyl derivatives of 3-aminofurazans have been identified as promising lead structures for the development of new antimalarial drugs, showing high activity against both chloroquine-sensitive and multiresistant strains of Plasmodium falciparum.[2] |

Experimental Protocols

The following is a generalized experimental protocol for the acylation of an aminofurazan, a key step in the synthesis of compounds like this compound. This protocol is adapted from methodologies reported for the synthesis of related acyl derivatives of 3-aminofurazans.[2]

Objective: To synthesize an N-acyl-4-aminofurazan derivative.

Materials:

-

3-Amino-4-(substituted)-1,2,5-oxadiazole (1.0 mmol)

-

Acyl chloride (e.g., Acetyl chloride) or Carboxylic acid (1.1 mmol)

-

Coupling agent (if using carboxylic acid, e.g., HATU)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Base (e.g., Pyridine, Triethylamine)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve the starting 3-amino-4-(substituted)-1,2,5-oxadiazole (1.0 mmol) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., pyridine, 1.2 mmol) to the solution and stir for 10 minutes at room temperature.

-

Slowly add the acyl chloride (1.1 mmol) dropwise to the stirring solution. If a carboxylic acid is used, pre-activate it with a coupling agent like HATU before addition.

-

Monitor the reaction progress using TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired N-acyl-4-aminofurazan.

-

Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Caption: Experimental workflow for the acylation of an aminofurazan.

Potential Signaling Pathway Involvement

Given the reported anticancer activities of many oxadiazole derivatives, a plausible mechanism of action could involve the induction of apoptosis. Below is a simplified, representative diagram of a potential apoptosis signaling pathway that could be investigated for active analogs of this compound.

Caption: Hypothetical apoptosis induction pathway for an oxadiazole-based anticancer agent.

Conclusion

This compound is a chemical entity with potential for further exploration in drug discovery, primarily due to its structural relation to the biologically active oxadiazole family. While direct experimental data for this specific compound is limited, this guide provides a framework for its investigation based on the known chemistry and pharmacology of its analogs. Future research should focus on developing and publishing a robust synthesis protocol, followed by systematic screening for biological activities, particularly in the areas of oncology and infectious diseases. Such studies will be crucial in elucidating the true therapeutic potential of this and related aminofurazan derivatives.

References

- 1. A mild and efficient synthesis of aminofurazans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical characteristics of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties, including synthesis, melting point, and solubility. These methodologies are presented to guide researchers in the characterization of this and similar novel compounds. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental processes.

Introduction

This compound is a small molecule belonging to the 1,2,5-oxadiazole (furazan) class of heterocyclic compounds. The oxadiazole ring is a notable scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. A comprehensive understanding of the physicochemical properties of novel derivatives such as this compound is fundamental for any further investigation into its potential applications in drug discovery and development.

This document serves as a centralized resource for the available data and provides standardized methodologies for its experimental characterization.

Physicochemical Properties

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 140706-47-4[1][][3] |

| Chemical Formula | C₄H₆N₄O₂[1][3] |

| SMILES | CC(=O)NC1=NON=C1N[1] |

| InChI | 1S/C4H6N4O2/c1-2(9)6-4-3(5)7-10-8-4/h1H3,(H2,5,7)(H,6,8,9)[1] |

| InChIKey | GVZQUWHSBVLLCC-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 142.12 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Due to the absence of specific published experimental data for this compound, this section provides detailed, generalized protocols for its synthesis and the determination of its key physical properties.

General Synthesis of N-acyl-3-amino-1,2,5-oxadiazoles

A potential synthetic route to this compound involves the acylation of a 3,4-diamino-1,2,5-oxadiazole precursor. The following is a generalized procedure that can be adapted for this synthesis.

Materials:

-

3,4-Diamino-1,2,5-oxadiazole

-

Acetic anhydride or Acetyl chloride

-

A suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-diamino-1,2,5-oxadiazole in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add a stoichiometric equivalent of the acylating agent (acetic anhydride or acetyl chloride) to the reaction mixture, maintaining the temperature at 0 °C using an ice bath.

-

Allow the reaction to warm to room temperature and stir for a specified time (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired this compound.

-

Characterize the purified product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the synthesis of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Materials:

-

Purified this compound

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting range.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound.

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its formulation and biological testing.

Materials:

-

Purified this compound

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

-

Small vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Centrifuge (optional)

-

Method for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Qualitative Assessment:

-

Add a small, known amount of the compound (e.g., 1 mg) to a vial containing a known volume of solvent (e.g., 1 mL).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. If not, it is sparingly soluble or insoluble.

-

-

Quantitative Assessment (Thermodynamic Solubility):

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial to create a saturated solution.

-

Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

The calculated concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Caption: Workflow for the qualitative and quantitative assessment of solubility.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or any associated signaling pathways for this compound. However, the 1,2,5-oxadiazole and 1,3,4-oxadiazole scaffolds are known to be present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is required to elucidate any potential biological effects of the title compound.

Conclusion

This technical guide has consolidated the available physicochemical information for this compound. While some fundamental identifiers are known, there is a notable absence of experimentally determined physical properties and biological activity data. The provided generalized experimental protocols and workflows offer a foundational framework for researchers to systematically characterize this and other novel compounds, thereby facilitating future research and development efforts.

References

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

Introduction

This compound is a heterocyclic compound featuring a 1,2,5-oxadiazole (also known as furazan) core. This five-membered aromatic ring system is a notable pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential antiproliferative and anticancer properties.[1][2][3][4] The arrangement of heteroatoms in the oxadiazole ring allows for diverse non-covalent interactions, making it a valuable scaffold in the design of targeted therapeutic agents.

This guide provides a detailed analysis of the molecular structure and bonding of this compound. Due to the absence of publicly available crystallographic data for this specific molecule, this document leverages detailed experimental data from its close structural analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide , which differs only by a single methyl group. This analog provides critical insights into the geometric and electronic properties of the shared 4-amino-1,2,5-oxadiazol-3-yl core.

Molecular Structure and Properties

This compound is a solid at room temperature with the chemical formula C₄H₆N₄O₂.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 140706-47-4 | [] |

| Molecular Formula | C₄H₆N₄O₂ | [] |

| Molecular Weight | 142.12 g/mol | [] |

| Canonical SMILES | CC(=O)NC1=NON=C1N | [5][] |

| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | [5] |

Structural Analysis of the Analog: N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide

Crystallographic studies of the formamide analog reveal that its asymmetric unit contains two independent, co-planar molecules.[7][8][9] This planarity is a key feature of the molecule's conformation in the solid state. The molecular structure is maintained by a network of intermolecular hydrogen bonds.

Bonding and Intermolecular Interactions

The bonding within the 1,2,5-oxadiazole ring and its substituents dictates the molecule's overall geometry and chemical reactivity. Analysis of the formamide analog provides quantitative data on key bond angles and the nature of the non-covalent interactions that govern its crystal packing.

Bond Angles

The internal and external bond angles of the N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide molecule have been determined with precision. Small variations between the two crystallographically independent molecules (A and B) are attributed to the influence of hydrogen-bonding interactions in the crystal lattice.[9]

| Bond Angle | Molecule A (°) | Molecule B (°) | Reference |

| N2A–C3A–N7A | 125.07 (14) | 125.41 (14) | [7][9] |

| N7A–C3A–C4A | 124.71 (14) | 124.10 (14) | [7][9] |

| N5A–C4A–N6A | 124.68 (15) | 125.28 (15) | [7][9] |

| N6A–C4A–C3A | 127.25 (15) | 126.16 (15) | [7][9] |

| C8A–N7A–C3A | 125.88 (14) | 125.04 (14) | [7][9] |

| O9A–C8A–N7A | 125.23 (15) | 123.42 (15) | [7][9] |

Hydrogen Bonding and Crystal Packing

In the solid state, the formamide analog molecules are linked by an extensive network of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds.[7][8] These interactions organize the molecules into sheets that are parallel to the (010) crystallographic plane.[7] Notably, the analysis indicates no significant π–π stacking interactions are present.[8]

Caption: Logical representation of intermolecular hydrogen bonds forming molecular sheets.

Hirshfeld Surface Analysis

Hirshfeld surface analysis quantifies the intermolecular contacts within the crystal. For the formamide analog, the most significant contributions to the crystal packing are from hydrogen-oxygen and hydrogen-nitrogen contacts, highlighting the dominant role of hydrogen bonding.[7][8][9]

| Intermolecular Contact | Contribution (Molecule A) | Contribution (Molecule B) | Reference |

| H⋯O / O⋯H | 32.4% | 30.1% | [7][8][9] |

| H⋯N / N⋯H | 28.2% | 31.5% | [7][8][9] |

| H⋯H | 12.3% | 8.0% | [7][8][9] |

Experimental Protocols and Data

Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide

The synthesis of the formamide analog provides a viable route for producing this class of compounds.

Protocol: A mixture of diaminofurazan (0.2 mmol) and 2,2-dichloro-3-oxo-3-phenylpropanal (0.2 mmol) in 15 ml of dry carbon tetrachloride (CCl₄) was boiled for 30 minutes. The reaction mixture was subsequently cooled to room temperature. The resulting precipitate was filtered and recrystallized from a chloroform solution to yield the final product.[9][10]

Caption: Experimental workflow for the synthesis of the formamide analog.

Spectroscopic Data

| Spectrum | Solvent | Chemical Shifts (δ, ppm) | Reference |

| ¹H NMR | DMSO-d₆ | 10.40 (1H, NH), 8.75 (1H, CHO), 6.11 (2H, NH₂) | [9][10] |

| ¹³C NMR | DMSO-d₆ | 143.89, 147.78, 165.90 | [9][10] |

Potential Biological Significance

The 1,2,5-oxadiazole scaffold is a key feature in many compounds investigated for therapeutic applications. Research into various derivatives has highlighted activities such as:

-

Antiproliferative and Anticancer Activity: Several studies have synthesized libraries of 1,2,5-oxadiazole derivatives and tested them against human tumor cell lines, with some candidates showing significant cytotoxicity.[1][3]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory effects on enzymes like topoisomerase I and indoleamine 2,3-dioxygenase 1 (IDO1), which are important targets in cancer therapy.[3][11]

The development of such compounds typically follows a structured workflow from initial design to preclinical testing.

Caption: A generalized workflow for the discovery and development of therapeutic agents.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While direct experimental structural data for this specific molecule is limited, a comprehensive analysis of its close analog, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, reveals key features of its molecular structure and bonding. The core is characterized by a planar geometry and a crystal structure dominated by an extensive network of hydrogen bonds. This detailed understanding of its structural chemistry, combined with the established biological relevance of the 1,2,5-oxadiazole scaffold, underscores the value of this compound and its derivatives for further investigation in drug discovery and development programs.

References

- 1. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iucrdata.iucr.org [iucrdata.iucr.org]

- 11. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability and Decomposition of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

To the valued researchers, scientists, and drug development professionals,

This document serves as a placeholder for a comprehensive technical guide on the thermal stability and decomposition of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide. Our objective was to provide an in-depth resource complete with quantitative data, detailed experimental protocols, and visualizations to support your research and development efforts.

However, after a thorough and exhaustive search of publicly available scientific literature, chemical databases, and technical reports, we have been unable to locate specific experimental data regarding the thermal properties of this compound. This includes key metrics such as decomposition temperature (Td), heat of decomposition (ΔHd), activation energy (Ea), and detailed protocols for thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) performed on this specific compound.

The lack of available data prevents us from fulfilling the core requirements of this technical guide, which include:

-

Data Presentation: Without quantitative data, we cannot construct the requested structured tables for comparison.

-

Experimental Protocols: No specific experimental methodologies for the thermal analysis of this compound could be found.

-

Mandatory Visualization: The absence of defined decomposition pathways or experimental workflows makes it impossible to generate the required Graphviz diagrams.

We understand the importance of this information for your work and regret that we are unable to provide it at this time. It is possible that such studies have not yet been conducted, or the results have not been published in accessible forums.

We recommend the following actions for researchers interested in the thermal properties of this compound:

-

Perform experimental analysis: Conduct TGA and DSC experiments to determine the thermal stability and decomposition characteristics of the compound.

-

Consult custom synthesis and analysis services: Engage with a contract research organization (CRO) that specializes in the characterization of novel chemical entities.

-

Monitor scientific literature: Set up alerts for the compound's CAS number (140706-47-4) to be notified of any future publications that may include the relevant data.

We remain committed to providing accurate and valuable technical information. Should data on the thermal stability and decomposition of this compound become available, we will endeavor to update this guide accordingly.

An In-depth Technical Guide to the Solubility of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a topic of interest for researchers in drug discovery and development. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in various solvents was publicly available at the time of this report. This document, therefore, provides a detailed overview of the established experimental protocols for determining the solubility of heterocyclic compounds such as this compound. The methodologies for both thermodynamic and kinetic solubility assays are presented, along with a visual representation of a general experimental workflow. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments for this compound of interest.

Introduction

This compound is a heterocyclic compound featuring an oxadiazole ring, a structure commonly found in medicinal chemistry. The solubility of a compound is a critical physicochemical property that influences its biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and hindering the progression of potential drug candidates.[1][2][3] Therefore, the determination of a compound's solubility profile in various solvents is a fundamental step in its preclinical evaluation.

As of the date of this publication, specific experimental data on the solubility of this compound in different solvents has not been reported in publicly accessible scientific literature. Consequently, this guide provides a comprehensive overview of the standard methodologies that can be employed to determine its solubility.

Quantitative Solubility Data

A thorough search of available scientific databases and literature did not yield any specific quantitative solubility data for this compound. Researchers are advised to perform experimental determinations to ascertain the solubility of this compound in their solvents of interest.

For context, a study on a different but structurally related oxadiazole derivative, 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro-1,2,5-oxadiazole (LLM 201), investigated its solubility in several common solvents.[4] The solubility curves for LLM 201 were found to be primarily exponential in nature, with solubility increasing with temperature in solvents such as acetone, ethyl acetate, ethanol, and water.[4] While these findings relate to a different molecule, they highlight the typical solubility behavior that might be expected for oxadiazole derivatives.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements relevant to drug discovery are thermodynamic solubility and kinetic solubility.[5]

3.1. Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is defined as the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[6] The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.[7][8][9]

3.1.1. Shake-Flask Method

Objective: To determine the saturation solubility of this compound in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, phosphate-buffered saline (PBS), organic solvents)

-

Vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with low compound binding)

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.[7]

-

Seal the vials and place them on an orbital shaker or in a thermomixer.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[10][11]

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Separate the solid and liquid phases by centrifugation at high speed or by filtering the solution through a low-binding filter (e.g., 0.22 µm pore size).[1][10] This step must be performed carefully to avoid disturbing the equilibrium.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS.[12]

-

The experiment should be performed in replicate (e.g., n=3) to ensure the reproducibility of the results.

3.2. Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after a stock solution in an organic solvent (typically dimethyl sulfoxide, DMSO) is diluted into an aqueous buffer.[5] This method is high-throughput and commonly used in the early stages of drug discovery for rapid screening of compound libraries.[1][2]

3.2.1. Nephelometric Method

Objective: To rapidly assess the kinetic solubility of this compound by measuring light scattering from precipitated particles.

Materials:

-

This compound stock solution in DMSO (e.g., 10-20 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

Microtiter plates (e.g., 96-well or 384-well)

-

Plate reader with nephelometry capabilities

Procedure:

-

Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours).[13]

-

Measure the light scattering in each well using a nephelometer.[2] An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is typically reported as the concentration at which the light scattering signal significantly exceeds the background.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of thermodynamic solubility using the shake-flask method.

Caption: General workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for this compound is not currently available in the public domain, this guide provides researchers with the established methodologies to determine this crucial parameter. The choice between a thermodynamic (shake-flask) and a kinetic solubility assay will depend on the stage of research and the required level of accuracy. For lead optimization and formulation development, the thermodynamic shake-flask method is recommended. For high-throughput screening in early discovery, a kinetic assay is more appropriate. The provided protocols and workflow diagram serve as a practical resource for scientists and professionals in the field of drug development to experimentally determine the solubility of this compound and similar compounds.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. bmglabtech.com [bmglabtech.com]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. tandfonline.com [tandfonline.com]

- 10. enamine.net [enamine.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family, represents a scaffold of significant interest in medicinal chemistry and materials science. The oxadiazole ring is a well-established pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding, making its derivatives promising candidates for drug discovery.[1] This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physicochemical properties, and the broader context of its potential applications based on the activities of related compounds. Due to the limited specific historical and experimental data on this particular molecule, this guide consolidates information on its precursor, 3,4-diaminofurazan, and employs established chemical principles to detail a plausible synthetic route and propose avenues for future research.

Introduction: The Significance of the Furazan Scaffold

The 1,2,5-oxadiazole, or furazan, ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Derivatives of this scaffold have garnered considerable attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Furthermore, the high nitrogen content and energetic nature of some furazan derivatives make them valuable in the field of high-energy density materials.[4] this compound is a derivative that combines the furazan core with amino and acetamido groups, functionalities that can modulate its chemical properties and biological interactions.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties have been calculated and are available from chemical suppliers.[]

| Property | Value | Source |

| CAS Number | 140706-47-4 | [] |

| Molecular Formula | C₄H₆N₄O₂ | [] |

| Molecular Weight | 142.12 g/mol | [] |

| Canonical SMILES | CC(=O)NC1=NON=C1N | [] |

Synthesis Pathway

The synthesis of this compound is logically approached as a two-stage process: first, the synthesis of the precursor 3,4-diaminofurazan (DAF), followed by the selective acetylation of one of its amino groups.

3,4-Diaminofurazan is a key intermediate for many furazan-based compounds.[6][7] A common and well-documented method for its preparation involves the dehydration and cyclization of diaminoglyoxime.[4][8][9]

Experimental Protocol: Synthesis of 3,4-Diaminofurazan from Diaminoglyoxime

-

Materials:

-

Diaminoglyoxime

-

Potassium hydroxide (KOH)

-

Ethylene glycol

-

Ice-water mixture

-

-

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat ethylene glycol (150 ml) to 120°C.[9]

-

To the heated solvent, add diaminoglyoxime (50 g, 0.42 mol) followed by potassium hydroxide (24 g, 0.42 mol).[9]

-

Increase the temperature of the reaction mixture to 170°C and maintain for one hour.[9]

-

After one hour, cool the resulting clear solution to room temperature.[9]

-

Pour the cooled solution into a mixture of ice (500 g) and water (100 ml).[9]

-

Agitate the mixture for five minutes until solid crystals of 3,4-diaminofurazan precipitate.[9]

-

Collect the crystals by filtration, wash with cold water, and dry.

-

Caption: Synthesis of 3,4-Diaminofurazan (DAF).

The final step is the N-acetylation of 3,4-diaminofurazan. This is a standard transformation in organic chemistry. Due to the presence of two amino groups, selective mono-acetylation is desired. This can often be achieved by controlling the stoichiometry of the acetylating agent.

Proposed Experimental Protocol: Synthesis of this compound

-

Materials:

-

3,4-Diaminofurazan (DAF)

-

Acetic anhydride

-

Pyridine (as a catalyst and solvent)

-

Diethyl ether

-

Ice-cold water

-

-

Procedure:

-

Dissolve 3,4-diaminofurazan (1.0 g, 10 mmol) in pyridine (20 ml) in a flask cooled in an ice bath.

-

Slowly add acetic anhydride (0.95 ml, 10 mmol) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (100 ml) to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Caption: Acetylation of DAF to the target compound.

Potential Applications and Future Research

While specific biological activities for this compound have not been reported in the literature, the broader family of N-acyl-3-aminofurazanes has shown promise. For instance, certain derivatives have demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[10] This suggests that this compound and its analogues could be valuable candidates for screening in various biological assays.

A logical next step after the synthesis and characterization of this compound would be to subject it to a battery of biological screens to identify any potential therapeutic applications.

References

- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 6. cetjournal.it [cetjournal.it]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]

- 10. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its relation to furazan chemistry

An In-depth Technical Guide to N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide and its Relation to Furazan Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to modulate the physicochemical characteristics of molecules make it a valuable scaffold in drug design.[1][2] This technical guide focuses on a specific derivative, this compound, providing a comprehensive overview of its synthesis, properties, and the broader context of its significance within furazan chemistry. This document details experimental protocols for its synthesis via the selective acylation of 3,4-diaminofurazan and discusses the therapeutic potential of the furazan moiety, making it a vital resource for professionals engaged in pharmaceutical research and development.

Introduction to Furazan Chemistry

Furazans are a class of heterocyclic compounds featuring a five-membered ring containing one oxygen and two nitrogen atoms.[3] While less common in medicinal chemistry than their 1,2,4- and 1,3,4-oxadiazole isomers, the 1,2,5-oxadiazole scaffold offers distinct advantages.[4] The furazan ring is a significant electron-withdrawing moiety that can be used to balance the lipophilic character of a molecule.[2] The incorporation of this heterocycle can enhance both the physical properties and biological activity of drug candidates.[1][4]

Derivatives of furazan have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents.[2] Furthermore, related 1,2,5-oxadiazole-N-oxides (furoxans) are well-known for their ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes.[2] The compound this compound, a derivative of 3,4-diaminofurazan (DAF), serves as a key example of the chemical diversity and potential utility of this class of compounds.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the selective mono-acylation of 3,4-diaminofurazan (DAF). The overall synthetic pathway typically begins with readily available starting materials like glyoxime.

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime [5]

This procedure outlines the cyclization of diaminoglyoxime to form the core furazan structure.

-

A suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) is placed in a stainless steel reactor.

-

The reactor is sealed and placed in an oil bath preheated to 170-180 °C.

-

The reaction is maintained at this temperature for 2 hours.

-

After 2 hours, the reactor is cooled by immersion in an ice bath for 2 hours.

-

The reactor is opened carefully in a fume hood to release any residual ammonia pressure.

-

The precipitated product, small white needle-like crystals, is collected by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound from DAF [6][7]

This method describes the selective N-acetylation of DAF using acetic acid with an acid catalyst. This approach is noted for reducing reaction time and increasing yield and purity compared to methods using acyl halides.[6]

-

To a flask, add 3,4-diaminofurazan (DAF) (1.0 g, 0.01 mol), acetic acid (10 mL), and a catalytic amount of p-Toluenesulfonic acid (p-TsOH).

-

Heat the mixture to 110 °C and maintain this temperature with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water to remove any unreacted acid and catalyst.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-amino-4-acetylaminofurazan (the title compound).

Physicochemical Data

The basic properties of the target compound are summarized below. It is commercially available from suppliers for research purposes, though often without extensive analytical data.[8]

| Property | Value | Reference |

| IUPAC Name | This compound | [8] |

| CAS Number | 140706-47-4 | [8] |

| Molecular Formula | C₄H₆N₄O₂ | [] |

| Molecular Weight | 142.12 g/mol | [8][] |

| Form | Solid | |

| SMILES String | NC1=NON=C1NC(C)=O | [8] |

| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [8] |

Acylation Reaction Data

The synthesis of various 3-amino-4-acylaminofurazans has been reported, demonstrating the versatility of the acylation reaction on 3,4-diaminofurazan.[6]

| Acylating Agent | Product |

| Formic Acid | 3-Amino-4-formylaminofurazan |

| Acetic Acid | 3-Amino-4-acetylaminofurazan |

| Propionic Acid | 3-Amino-4-propionylaminofurazan |

| Butyric Acid | 3-Amino-4-butylaminofurazan |

| Benzoic Acid | 3-Amino-4-benzoylaminofurazan |

| Acetic Anhydride | 3,4-Diacetylaminofurazan |

| Propionic Anhydride | 3,4-Dipropionylaminofurazan |

Chemical Reactivity

The primary documented reaction of 3-amino-4-acylaminofurazans is their hydrolysis back to the parent 3,4-diaminofurazan. This reaction is typically carried out in ethanol with an acid catalyst, highlighting the reversible nature of the N-acylation.[6]

Caption: Reversible hydrolysis of this compound.

Role in Medicinal Chemistry and Drug Development

The furazan scaffold is a key building block in modern drug discovery, valued for its ability to fine-tune molecular properties for therapeutic benefit.[10] The unique characteristics of the furazan ring and their implications for medicinal chemistry are outlined below.

Caption: Relationship between furazan properties and medicinal chemistry applications.

The applications of furazan derivatives are diverse:

-

Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes such as indoleamine 2,3-dioxygenase, a target in immuno-oncology.[2]

-

Cardiovascular Disease: The related furoxans act as nitric oxide (NO) donors, a mechanism of action relevant for treating conditions like angina and hypertension.[2]

-

Antimicrobial and Anticancer Agents: The unique electronic and structural features of the furazan ring have been exploited in the development of novel antimicrobial and anticancer compounds.[2]

Conclusion

This compound is a readily synthesizable derivative of 3,4-diaminofurazan. While specific biological data on this compound is not widely published, its chemical nature and the established importance of the furazan scaffold make it and similar molecules compelling subjects for further investigation. The synthetic protocols provided herein offer a clear pathway for researchers to access this compound for screening and development purposes. For drug development professionals, the broader family of furazans represents a promising and somewhat underexplored area of chemical space with significant potential for yielding novel therapeutic agents. Future research should focus on the biological evaluation of this compound and its analogues to fully uncover their therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Furazan - Wikipedia [en.wikipedia.org]

- 4. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 米兰体育首页官方网站下载|IOS/安卓通用版/手机APP [daqi100.com]

- 7. pure.bit.edu.cn [pure.bit.edu.cn]

- 8. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]

- 10. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep-Dive into N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: Theoretical and Computational Perspectives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct research on the title compound, this paper synthesizes data from closely related analogs, particularly N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, to infer its structural, electronic, and potential biological properties. The oxadiazole scaffold is a recognized pharmacophore, known for its metabolic stability and ability to engage in hydrogen-bonding with receptor sites.[1] Derivatives of oxadiazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2]

Molecular Structure and Physicochemical Properties

Table 1: Selected Bond Angles for N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Analog) [1][2]

| Atoms | Angle (°) Molecule A | Angle (°) Molecule B |

| C8A—N7A—C3A | 125.88 (14) | 125.04 (14) |

| N2A—C3A—N7A | 125.07 (14) | 125.41 (14) |

| N7A—C3A—C4A | 124.71 (14) | 124.10 (14) |

| N5A—C4A—N6A | 124.68 (15) | 125.28 (15) |

| N6A—C4A—C3A | 127.25 (15) | 126.16 (15) |

| O9A—C8A—N7A | 125.23 (15) | 123.42 (15) |

Note: The atom numbering corresponds to the crystallographic data of the formamide analog.[1][2]

The planarity of the molecule and the presence of multiple hydrogen bond donors and acceptors suggest a propensity for forming extensive hydrogen-bonding networks, which are crucial for molecular recognition in biological systems.[1]

Figure 1. Molecular Structure of this compound.

Computational Modeling and Theoretical Studies

Computational methods are indispensable for predicting the properties and behavior of novel compounds. Density Functional Theory (DFT) and molecular docking are two powerful techniques frequently applied to molecules with therapeutic potential.

Density Functional Theory (DFT) Analysis

DFT calculations are employed to understand the electronic structure, reactivity, and stability of molecules.[3] Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[3]

A typical workflow for DFT analysis of a novel compound is outlined below.

Figure 2. A generalized workflow for DFT-based computational analysis.

For oxadiazole derivatives, DFT studies have been used to calculate global and local reactivity descriptors to predict reactive sites. Molecular electrostatic potential (MEP) maps are also generated to visualize electrophilic and nucleophilic regions of the molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

The process of molecular docking involves preparing the 3D structures of both the ligand (the small molecule) and the protein, defining a binding site on the protein, and then using a scoring function to evaluate the different binding poses of the ligand.

Figure 3. A standard workflow for molecular docking studies.

For related 1,2,4-oxadiazole derivatives, molecular docking studies have been performed against targets like MurE ligase, which is involved in bacterial peptidoglycan biosynthesis, suggesting potential antibacterial applications.

Intermolecular Interactions

The crystal packing of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide is dominated by a network of intermolecular hydrogen bonds, including N—H⋯O and N—H⋯N interactions, which link the molecules into sheets.[1][2] A Hirshfeld surface analysis of this analog revealed the relative contributions of different intermolecular contacts to the crystal packing.

Table 2: Hirshfeld Surface Analysis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Analog) [1][2]

| Interaction Type | Contribution (%) Molecule A | Contribution (%) Molecule B |

| H⋯O/O⋯H | 32.4 | 30.1 |

| H⋯N/N⋯H | 28.2 | 31.5 |

| H⋯H | 12.3 | 8.0 |

These findings underscore the importance of hydrogen bonding in the solid-state structure of this class of compounds, which is also a key feature for their interaction with biological macromolecules.[1]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general understanding can be derived from the synthesis of related compounds.

General Synthesis of Acetamide Derivatives

The synthesis of N-substituted acetamides often involves the reaction of a primary amine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base. A more specific, multi-step synthesis of related N-arylated 5-aryl-1,2,4-triazole-coupled acetamides has been reported, starting from 2-(4-isobutylphenyl)propanoic acid.[4]

Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide (Analog)

The synthesis of the formamide analog was achieved by reacting diaminofurazan with 2,2-dichloro-3-oxo-3-phenylpropanal in dry carbon tetrachloride.[1] The reaction mixture was boiled for 30 minutes, and the resulting precipitate was recrystallized from chloroform.[1]

Characterization Techniques

Standard analytical techniques are used to confirm the structure and purity of the synthesized compounds. These typically include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule.[4][5]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as N-H, C=O, and C=N.[4]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[6]

-

X-ray Diffraction (XRD): For single crystals, XRD provides the definitive three-dimensional molecular and crystal structure.[3]

Potential Biological Significance and Signaling Pathways

Derivatives of 1,2,4-oxadiazole have been investigated as multifunctional agents for the treatment of Alzheimer's disease.[7] One study indicated that a representative compound could block the activation of the NF-κB signaling pathway, suggesting anti-neuroinflammatory properties.[7]

Figure 4. Postulated inhibitory effect on the NF-κB signaling pathway.

The 1,2,4-oxadiazole nucleus is considered a bioisostere of ester and amide groups, which can enhance pharmacokinetic stability and metabolic resistance.[8] This characteristic, combined with the diverse biological activities reported for this scaffold, makes this compound a promising candidate for further investigation in drug discovery programs.

Conclusion

This technical guide has synthesized the available theoretical and computational data on this compound, drawing heavily on studies of its close structural analogs. The presented data on molecular geometry, intermolecular interactions, and computational workflows provide a solid foundation for researchers and drug development professionals. The planarity of the molecule, its capacity for extensive hydrogen bonding, and the known biological activities of the oxadiazole core highlight its potential as a pharmacologically active agent. Future experimental and computational studies are warranted to fully elucidate the properties and therapeutic potential of this specific compound.

References

- 1. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Potential Research Areas for N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a member of the aminofurazan class of heterocyclic compounds, presents a compelling scaffold for novel therapeutic agent development. Analysis of its structural features and the biological activities of closely related analogs suggests significant potential in immuno-oncology, neuroprotection, and infectious diseases. This technical guide outlines promising research avenues, provides detailed experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways to facilitate further investigation of this compound. The primary focus is on its potential as an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme implicated in tumor immune evasion.

Core Chemical Properties

This compound is a small molecule with the following key properties:

| Property | Value | Reference |

| CAS Number | 140706-47-4 | [1] |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Canonical SMILES | CC(=O)NC1=NON=C1N | [] |

| InChI Key | GVZQUWHSBVLLCC-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | [3] |

Potential Research Areas

Immuno-Oncology: Indoleamine 2,3-dioxygenase (IDO1) Inhibition

The most promising area of research for this compound is in the field of immuno-oncology as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[4]

In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[5][6] This has two major immunosuppressive effects:

-

T-cell Starvation and Anergy: The depletion of tryptophan activates the GCN2 stress-kinase pathway in T-cells, leading to cell cycle arrest and a state of unresponsiveness (anergy).[6]

-

Induction of Regulatory T-cells (Tregs): Kynurenine and other downstream metabolites promote the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.[7]

By inhibiting IDO1, this compound could potentially reverse these immunosuppressive effects, thereby restoring T-cell function and enhancing the body's ability to fight cancer. This makes it a candidate for monotherapy or for combination therapy with other immunotherapies like checkpoint inhibitors.[8]

Neuroprotection

Derivatives of 1,3,4-oxadiazole and aroylhydrazone have been investigated for their neuroprotective effects.[] Some of these compounds have shown the ability to preserve synaptosomal viability and the levels of reduced glutathione in models of 6-hydroxydopamine-induced neurotoxicity.[] Given the structural similarities, this compound could be explored for its potential to mitigate neuronal damage in neurodegenerative diseases.

Antiplasmodial Activity

Acyl derivatives of 3-aminofurazans have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria.[9] Specifically, N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide showed high potency against both chloroquine-sensitive and multiresistant strains of the parasite.[9] This suggests that the aminofurazan core of this compound is a valuable pharmacophore for the development of novel antimalarial agents.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the selective acetylation of 3,4-diaminofurazan. A method for the acylation of 3,4-diaminofurazan using carboxylic acids and p-toluenesulfonic acid as a catalyst has been reported, which can be adapted for this synthesis.[10][11]

Materials:

-

3,4-Diaminofurazan (DAF)

-

Glacial Acetic Acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (or another suitable solvent)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminofurazan (1 equivalent) in a suitable solvent such as toluene.

-

Add glacial acetic acid (1.1 equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Biological Evaluation: IDO1 Inhibition Assays

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection of kynurenine

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add varying concentrations of this compound (or a vehicle control) to the wells of a 96-well plate.

-

Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

This assay assesses the ability of the compound to inhibit IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 ovarian cancer cells)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

L-Tryptophan

-

Reagents for kynurenine detection as in the enzymatic assay

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.

-

Remove the medium and replace it with fresh medium containing L-tryptophan and varying concentrations of this compound (or a vehicle control).

-

Incubate the cells for another 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the TCA and Ehrlich's reagent method as described in the enzymatic assay.

-

Calculate the percent inhibition and determine the cellular IC₅₀ value.

Signaling Pathways and Logical Relationships

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

IDO1 Signaling Pathway in Cancer Immune Evasion

Caption: IDO1-mediated immune suppression and the inhibitory action of the target compound.

Quantitative Data

Currently, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ) for this compound. The experimental protocols provided in this guide can be utilized to generate this data. The following table serves as a template for organizing the results of such studies.

| Assay Type | Target | Metric | Value |

| Enzymatic Assay | Human IDO1 | IC₅₀ | Data to be determined |

| Cell-Based Assay | Human IDO1 | IC₅₀ | Data to be determined |

| Neuroprotection Assay | e.g., NMDA-induced toxicity | EC₅₀ | Data to be determined |

| Antiplasmodial Assay | P. falciparum (strain) | IC₅₀ | Data to be determined |

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential for therapeutic development. The strong rationale for its activity as an IDO1 inhibitor warrants immediate investigation, particularly in the context of cancer immunotherapy. Furthermore, its potential neuroprotective and anti-infective properties broaden its applicability. The experimental frameworks provided herein offer a clear path for researchers to elucidate the biological activity of this compound and to advance it through the drug discovery pipeline.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound DiscoveryCPR 140706-47-4 [sigmaaldrich.com]

- 4. The Complete Reaction Mechanism of Indoleamine 2,3-Dioxygenase as Revealed by QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoleamine 2,3-Dioxygenase: Is It an Immune Suppressor? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fortislife.com [fortislife.com]

- 7. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acylation of 3, 4-Diaminofurazan [journal.bit.edu.cn]

- 11. 米兰体育首页官方网站下载|IOS/安卓通用版/手机APP [daqi100.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is a multi-step process commencing from readily available starting materials. This protocol includes detailed procedures for the preparation of key intermediates: diaminoglyoxime and 3,4-diamino-1,2,5-oxadiazole (diaminofurazan). The final step involves the selective acetylation of 3,4-diamino-1,2,5-oxadiazole. While specific biological activities for the title compound are still under investigation, related furazan derivatives have shown potential as antimicrobial and energetic materials. This protocol is intended to provide a clear and reproducible method for the synthesis of this compound to facilitate further research into its properties and potential applications.

Introduction

The 1,2,5-oxadiazole (furazan) ring is a key structural motif in a variety of compounds with diverse applications, ranging from pharmaceuticals to energetic materials. The incorporation of amino and acetamido groups onto the furazan scaffold can significantly influence the molecule's physicochemical properties and biological activity. This compound is a derivative that holds potential for further functionalization and evaluation in drug discovery programs, particularly in the development of novel antimicrobial agents. This document outlines a reliable synthetic route to obtain this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Diaminoglyoxime | C₂H₆N₄O₂ | 118.09 | Crystalline solid | 203–205 (dec.) |

| 3,4-Diamino-1,2,5-oxadiazole (Diaminofurazan) | C₂H₄N₄O | 100.08 | Solid | 178-180 |

| This compound | C₄H₆N₄O₂ | 142.12 | Solid | Not Reported |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of Diaminoglyoxime | Glyoxime, Hydroxylamine hydrochloride, NaOH | Water | 90 | 6 | ~60 |

| Synthesis of 3,4-Diamino-1,2,5-oxadiazole | Diaminoglyoxime, Potassium hydroxide | Water | 110-150 | 4-10 | ~46-91 |

| Synthesis of this compound | 3,4-Diamino-1,2,5-oxadiazole, Acetic acid, p-Toluenesulfonic acid | Acetic acid | Reflux | 2 | High |

Experimental Protocols

Step 1: Synthesis of Diaminoglyoxime

This procedure follows a known method for the preparation of diaminoglyoxime from glyoxime.

Materials:

-

Glyoxime (17.6 g, 0.2 mol)

-

Hydroxylamine hydrochloride (27.8 g, 0.4 mol)

-

Sodium hydroxide (NaOH) (16.0 g, 0.4 mol)

-

Deionized water (100 mL)

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium hydroxide (16.0 g) in deionized water (100 mL) and cool the solution in an ice bath.

-

To the cooled solution, add glyoxime (17.6 g).

-

Slowly add hydroxylamine hydrochloride (27.8 g) in one portion with stirring.

-

Equip the flask with a reflux condenser and heat the mixture in an oil bath at 90 °C for 6 hours.

-

Allow the reaction mixture to cool to room temperature. A colorless crystalline solid (needles) will precipitate.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water (2 x 15 mL).

-

Dry the product in a desiccator to obtain diaminoglyoxime. Expected yield is approximately 14.0 g (60%).

Step 2: Synthesis of 3,4-Diamino-1,2,5-oxadiazole (Diaminofurazan)

This procedure describes the cyclization of diaminoglyoxime to form diaminofurazan.

Materials:

-

Diaminoglyoxime (from Step 1)

-

Potassium hydroxide (KOH)

-

Water

-

High-pressure reactor or sealed tube

-

Heating source

Procedure:

-

Several methods have been reported for this cyclization. A high-yielding method involves heating an aqueous solution of diaminoglyoxime with a supported solid alkali catalyst at 150°C for 4 hours.

-

Alternatively, a mixture of diaminoglyoxime, potassium hydroxide, and water can be heated in a sealed vessel at 110-150°C for 4-10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by filtration or extraction depending on the specific workup procedure of the chosen method.

-